molecular formula C14H14N2O4 B13641576 3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13641576
M. Wt: 274.27 g/mol
InChI Key: UCRSTLCVZRQISL-UHFFFAOYSA-N
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Description

3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H12N2O4 It is a derivative of piperidine-2,6-dione and isoindolinone, featuring a methoxy group at the 5-position of the isoindolinone ring

Preparation Methods

The synthesis of 3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate precursor, such as an ortho-substituted benzamide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of Piperidine-2,6-dione: The piperidine-2,6-dione moiety can be synthesized through the reaction of a suitable amine with a cyclic anhydride.

    Coupling of Isoindolinone and Piperidine-2,6-dione: The final step involves coupling the isoindolinone core with the piperidine-2,6-dione moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease pathways, such as those related to inflammation or cancer.

The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

    Lenalidomide: A derivative of thalidomide with immunomodulatory and anti-cancer properties.

    Pomalidomide: Another thalidomide derivative with similar therapeutic applications.

    Thalidomide: The parent compound known for its immunomodulatory and anti-inflammatory effects.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to these related compounds .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-(6-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H14N2O4/c1-20-9-2-3-10-8(6-9)7-16(14(10)19)11-4-5-12(17)15-13(11)18/h2-3,6,11H,4-5,7H2,1H3,(H,15,17,18)

InChI Key

UCRSTLCVZRQISL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Origin of Product

United States

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